5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
Description
5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a difluoromethyl group, a triazole ring, and an indene moiety
Properties
Molecular Formula |
C18H16F2N4O2S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16F2N4O2S/c19-16(20)17-22-23-18(27)24(17)21-9-14-6-7-15(26-14)10-25-13-5-4-11-2-1-3-12(11)8-13/h4-9,16H,1-3,10H2,(H,23,27)/b21-9+ |
InChI Key |
RHCAKZVPTWAFSF-ZVBGSRNCSA-N |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)/C=N/N4C(=NNC4=S)C(F)F |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=NN4C(=NNC4=S)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the indene and triazole intermediates. The difluoromethylation process is a key step, often achieved using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and indene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions could produce a variety of functionalized compounds .
Scientific Research Applications
5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the triazole ring may interact with active sites on target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-indanone: Shares the indene moiety but lacks the triazole and difluoromethyl groups.
Difluoromethylated Heterocycles: Similar in having the difluoromethyl group but differ in the core structure.
Uniqueness
5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a difluoromethyl group, a triazole ring, and an indene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
